molecular formula C8H18N2O B1429585 3-(1,4-Oxazepan-4-yl)propan-1-amine CAS No. 49809-08-7

3-(1,4-Oxazepan-4-yl)propan-1-amine

Cat. No.: B1429585
CAS No.: 49809-08-7
M. Wt: 158.24 g/mol
InChI Key: VQNDWTGSBSDETB-UHFFFAOYSA-N
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Description

3-(1,4-Oxazepan-4-yl)propan-1-amine is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol It features an oxazepane ring, which is a seven-membered ring containing one oxygen and one nitrogen atom, and a propylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-aminobutanol with an appropriate aldehyde or ketone to form the oxazepane ring, followed by reductive amination to introduce the propylamine group .

Industrial Production Methods

Industrial production methods for 3-(1,4-Oxazepan-4-yl)propan-1-amine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1,4-Oxazepan-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives.

    Reduction: Reduction reactions can modify the oxazepane ring or the propylamine side chain.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepane derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups to the amine nitrogen.

Scientific Research Applications

3-(1,4-Oxazepan-4-yl)propan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,4-Oxazepan-4-yl)propan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazepane ring and propylamine side chain can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,4-Oxazepan-4-yl)propan-1-amine is unique due to its seven-membered oxazepane ring, which imparts distinct chemical and biological properties. The presence of both an oxygen and nitrogen atom in the ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(1,4-oxazepan-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c9-3-1-4-10-5-2-7-11-8-6-10/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNDWTGSBSDETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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